[(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol
Description
Historical Significance and Structural Features of the Quinuclidine (B89598) Core
Historically, the quinuclidine scaffold is most famously recognized as a key structural component of the Cinchona alkaloids, such as quinine (B1679958) and quinidine, which have been instrumental in the treatment of malaria. researchgate.net This bicyclic amine consists of a piperidine (B6355638) ring fused with two additional ethylene (B1197577) bridges, resulting in a cage-like structure with a bridgehead nitrogen atom. chemicalbook.com This arrangement imparts a high degree of symmetry and rigidity to the molecule. The systematic name for quinuclidine is 1-azabicyclo[2.2.2]octane. nih.gov
The structural features of the quinuclidine core are notable. It is a bicyclic tertiary amine, and its compact nature influences its chemical properties, including its basicity. chemicalbook.com The pKa of the conjugate acid of quinuclidine is approximately 11.0, making it a relatively strong organic base. This basicity, coupled with the steric accessibility of the nitrogen lone pair, allows it to function effectively as a nucleophilic catalyst in a variety of organic transformations. chemicalbook.com
Table 1: Physicochemical Properties of Quinuclidine
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C7H13N | nih.gov |
| Molar Mass | 111.188 g·mol−1 | |
| Melting Point | 157 to 160 °C | |
| Boiling Point | 149.5 °C | |
| pKa (conjugate acid) | 11.0 |
Conformational Characteristics and Stereochemical Rigidity
The 1-azabicyclo[2.2.2]octane skeleton possesses a highly rigid and conformationally constrained structure. Unlike simple cyclohexane (B81311) rings that readily undergo chair-flipping, the bridged nature of the quinuclidine core locks the three fused six-membered rings into a boat-like conformation. This enforced conformation results in a well-defined and predictable three-dimensional arrangement of substituents on the ring system.
This stereochemical rigidity is a key attribute that makes the quinuclidine scaffold a valuable component in the design of chiral ligands and catalysts. google.com The fixed spatial orientation of functional groups attached to the core allows for precise control over the stereochemical outcome of chemical reactions. The rigidity of the framework minimizes conformational ambiguity, which is often a challenge in asymmetric catalysis.
Importance of Chiral 1-Azabicyclo[2.2.2]octane Systems in Asymmetric Synthesis
The development of chiral, non-racemic 1-azabicyclo[2.2.2]octane derivatives has been a significant area of research in asymmetric synthesis. These chiral systems have found widespread application as ligands for transition metal catalysts and as organocatalysts in their own right. bldpharm.comacs.org The presence of the chiral quinuclidine scaffold can induce high levels of enantioselectivity in a variety of chemical transformations.
Chiral quinuclidine derivatives have been successfully employed in numerous asymmetric reactions, including:
Morita–Baylis–Hillman reactions: Quinuclidine-based catalysts have been shown to be effective in promoting the coupling of aldehydes and activated alkenes. researchgate.net
Sharpless asymmetric dihydroxylation: Cinchona alkaloids, containing the quinuclidine core, are famous ligands for this powerful method of creating chiral diols. researchgate.net
Phase-transfer catalysis: Chiral quinuclidinium salts have been utilized as phase-transfer catalysts for enantioselective alkylation and other reactions. researchgate.net
The efficacy of these chiral systems stems from the well-defined stereochemical environment created by the rigid bicyclic framework, which allows for effective discrimination between the two enantiotopic faces of a prochiral substrate.
Overview of Research Trajectories for [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol
This compound, also known as (S)-Quinuclidine-3-methanol, is a specific chiral derivative of the quinuclidine core that holds potential as a valuable building block and chiral auxiliary in organic synthesis. researchgate.net While extensive research dedicated solely to this particular molecule is not widely documented in publicly available literature, its research trajectories can be inferred from the established chemistry of related chiral quinuclidines and their precursors.
The primary research focus for a molecule like this compound would be its application in asymmetric synthesis. The presence of both a chiral center at the 3-position and a functional hydroxymethyl group makes it a versatile synthon.
Synthesis: The synthesis of enantiomerically pure this compound would likely begin with the asymmetric synthesis of its precursor, (S)-3-quinuclidinol. Research has shown that the stereospecific reduction of 3-quinuclidinone can be achieved using microbial catalysts. For instance, the use of Rhodococcus erythropolis has been reported to produce (S)-3-quinuclidinol with high enantiomeric excess. researchgate.net Subsequent chemical modification of the hydroxyl group to a hydroxymethyl group would yield the target compound. A patented multi-step chemical synthesis for the racemic version of quinuclidine-3-methanol starting from quinuclidine-3-one has also been described, which could potentially be adapted using a chiral starting material or a resolution step. nih.gov
Potential Applications:
Chiral Ligand: The nitrogen atom of the quinuclidine core and the oxygen atom of the hydroxymethyl group can act as a bidentate ligand for various transition metals. The resulting chiral metal complexes could be investigated as catalysts for a range of asymmetric transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.
Chiral Building Block: This compound can serve as a chiral starting material for the synthesis of more complex molecules, particularly pharmaceuticals. The quinuclidine scaffold is a known pharmacophore in various biologically active compounds. nih.gov The (3S) stereochemistry and the hydroxymethyl handle provide a defined platform for the construction of enantiomerically pure target molecules.
While specific, detailed studies on the catalytic activity or synthetic applications of this compound are not readily found, its structural features strongly suggest its potential as a valuable tool in the field of asymmetric organic synthesis. Further research would be needed to fully explore and document its efficacy in these areas.
Table 2: Chemical Compounds Mentioned
| Compound Name | Systematic Name | Other Names |
|---|---|---|
| This compound | This compound | (S)-Quinuclidine-3-methanol |
| Quinuclidine | 1-Azabicyclo[2.2.2]octane | - |
| Quinine | (R)-(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol | - |
| Quinidine | (S)-(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol | - |
| (S)-3-quinuclidinol | (3S)-1-Azabicyclo[2.2.2]octan-3-ol | - |
| 3-Quinuclidinone | 1-Azabicyclo[2.2.2]octan-3-one | - |
Structure
3D Structure
Properties
IUPAC Name |
[(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-6-8-5-9-3-1-7(8)2-4-9/h7-8,10H,1-6H2/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAWHSHTXVVCLZ-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@@H](C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3s 1 Azabicyclo 2.2.2 Octan 3 Yl Methanol and Its Stereoisomers
Strategies for Asymmetric Synthesis
The precise control of stereochemistry is paramount in the synthesis of enantiomerically pure compounds. For [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol, several asymmetric strategies have been developed to install the desired chirality at the C3 position of the quinuclidine (B89598) ring.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. wikipedia.org While specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not extensively documented, the principles can be illustrated through the synthesis of related quinuclidine derivatives.
One notable approach involves the use of imines derived from chiral ketones, such as (+)- and (-)-2-hydroxy-3-pinanone, to synthesize enantiomerically pure 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane derivatives. nih.govfigshare.com In this strategy, the chiral auxiliary, 2-hydroxy-3-pinanone, is condensed with a suitable amine to form a chiral imine. Subsequent alkylation and cyclization steps are directed by the stereocenter of the auxiliary, leading to the formation of the quinuclidine ring with high diastereoselectivity. The final removal of the auxiliary yields the enantiomerically enriched product. This methodology demonstrates the potential of chiral auxiliaries to control the stereochemistry during the formation of the azabicyclo[2.2.2]octane core. A similar strategy could be envisioned for 3-substituted quinuclidines, where a chiral auxiliary is attached to a precursor molecule to direct the formation of the stereocenter at the C3 position before or during the cyclization to form the quinuclidine ring.
Table 1: Common Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Typical Applications |
|---|---|
| Evans Oxazolidinones | Aldol reactions, alkylations, acylations |
| (1R,2S)-(-)-Ephedrine | Alkylations of enolates |
| (R)-(+)-2-Methyl-2-propanesulfinamide | Synthesis of chiral amines |
Enantioselective Catalysis in Quinuclidine Ring Formation
Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. An iridium-catalyzed intramolecular asymmetric allylic dearomatization reaction has been developed for the enantioselective synthesis of quinuclidine derivatives. chinesechemsoc.org This method provides access to a variety of chiral quinuclidine derivatives in good to excellent yields, with high diastereoselectivity (up to >20:1 dr) and enantioselectivity (up to >99% ee). chinesechemsoc.org
Another powerful strategy is the asymmetric hydrogenation of a prochiral precursor. For instance, the asymmetric hydrogenation of 3-quinuclidinone using a chiral Ruthenium-diphosphine catalyst can yield optically pure 3-quinuclidinol (B22445). This reaction, performed under mild conditions in the presence of a base, can achieve high yields (>95%) and excellent enantiomeric excess (>99% ee) for both (R)- and (S)-3-quinuclidinol, depending on the chirality of the catalyst used.
Table 2: Catalytic Systems for Asymmetric Synthesis of Quinuclidine Derivatives
| Catalytic System | Reaction Type | Key Features |
|---|---|---|
| [Ir(cod)Cl]₂ / Feringa ligand | Intramolecular Allylic Dearomatization | High yields, excellent dr and ee |
Stereoselective Transformations of Precursors
The stereoselective transformation of a prochiral precursor, such as 3-quinuclidinone, is a common and effective method to obtain chiral 3-quinuclidinols. Biocatalysis, utilizing enzymes, has emerged as a highly efficient and environmentally friendly approach for this transformation.
Several ketone reductases have been identified that can reduce 3-quinuclidinone to (R)- or (S)-3-quinuclidinol with high enantioselectivity. For example, 3-quinuclidinone reductase from Rhodotorula rubra catalyzes the asymmetric reduction of 3-quinuclidinone to (R)-3-quinuclidinol. nih.govresearchgate.net By co-expressing this enzyme with a cofactor regeneration enzyme like glucose dehydrogenase in E. coli, high concentrations of the substrate can be converted with excellent enantiomeric excess (>99.9% ee). nih.gov Similarly, S-selective reductases have been employed to produce (S)-3-quinuclidinol. nih.gov The subsequent reduction of the corresponding chiral 3-quinuclidinol derivative would yield the target molecule, this compound.
Total Synthesis Routes of the Azabicyclo[2.2.2]octane Core
The construction of the bridged bicyclic core of quinuclidine is a key challenge in the total synthesis of these molecules. Various cyclization strategies have been developed to efficiently form this rigid framework.
Cyclization Reactions for Bridged Nitrogen Heterocycles
The formation of the azabicyclo[2.2.2]octane skeleton is often achieved through intramolecular cyclization reactions of appropriately functionalized piperidine (B6355638) precursors. Traditional methods include intramolecular SN2 reactions or condensation reactions. chinesechemsoc.org A classic approach to the quinuclidine core involves the Dieckmann condensation of a 1,4-disubstituted piperidine derivative to form the bicyclic ring system.
More modern approaches utilize transition metal catalysis. For example, an iridium-catalyzed intramolecular asymmetric allylic dearomatization reaction not only controls stereochemistry but also constructs the quinuclidine scaffold in a single step from a planar aromatic precursor. chinesechemsoc.org
Intramolecular Hydroamination and Radical Cyclization
Intramolecular hydroamination, the addition of an amine N-H bond across a carbon-carbon multiple bond within the same molecule, is a direct and atom-economical method for constructing nitrogen heterocycles. While not extensively reported for the direct synthesis of the quinuclidine core of the target molecule, NiH-catalyzed hydroamination/cyclization cascades have been developed for the synthesis of related nitrogen-containing ring systems like quinolines. pwr.edu.pl This type of transformation highlights the potential of hydroamination in the construction of complex nitrogen heterocycles.
Radical cyclizations offer a powerful alternative for the formation of the azabicyclo[2.2.2]octane core. A phosphorus hydride mediated radical addition/cyclization of a 1,7-diene precursor has been successfully employed in a diastereoselective synthesis of 2,5-disubstituted quinuclidines. This approach involves the formation of a trisubstituted piperidine intermediate via radical cyclization, which is then converted to the quinuclidine through an SN2-type cyclization. This demonstrates the utility of radical-mediated processes in constructing the quinuclidine framework.
Table 3: Compound Names
| Compound Name |
|---|
| This compound |
| (S)-3-quinuclidinol |
| (R)-3-quinuclidinol |
| 3-quinuclidinone |
| 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane |
| (+)-2-hydroxy-3-pinanone |
| (-)-2-hydroxy-3-pinanone |
| Quinuclidine |
| Piperidine |
Chemoenzymatic and Biocatalytic Approaches
Chemoenzymatic and biocatalytic methods have emerged as powerful tools for the synthesis of chiral molecules, offering high selectivity under mild reaction conditions. These approaches utilize enzymes, either as isolated proteins or within whole-cell systems, to catalyze key stereoselective transformations. For the synthesis of chiral 1-azabicyclo[2.2.2]octane derivatives, two primary strategies have been explored: the enzymatic reduction of a prochiral ketone and the desymmetrization of a meso intermediate.
A prevalent biocatalytic route to chiral quinuclidinols involves the asymmetric reduction of 3-quinuclidinone. Various microorganisms and their isolated enzymes have been shown to effectively catalyze this transformation, yielding either the (R)- or (S)-enantiomer with high optical purity. For instance, reductases from Microbacterium luteolum and Rhodococcus erythropolis have been successfully employed for this purpose. nih.govglobethesis.comresearchgate.net The choice of biocatalyst is crucial as it dictates the stereochemical outcome of the reduction.
One notable study demonstrated the use of E. coli biocatalysts co-expressing an NADH-dependent 3-quinuclidinone reductase (QNR) from Microbacterium luteolum and an alcohol dehydrogenase from Leifsonia sp. (LSADH) for cofactor regeneration. nih.gov This whole-cell system efficiently converted 3-quinuclidinone to (R)-(-)-3-quinuclidinol with an optical purity exceeding 99.9%. nih.gov Conversely, enzymes from Rhodococcus erythropolis have been identified that selectively produce (S)-3-quinuclidinol, also with excellent enantiomeric excess. globethesis.comresearchgate.net These enzymatic reductions provide a direct and highly efficient pathway to the chiral alcohol core, which can then be further elaborated to this compound.
Another sophisticated biocatalytic strategy is the enzymatic desymmetrization of a prochiral or meso-azabicyclo[2.2.2]octane derivative. researchgate.net This approach involves the selective transformation of one of two enantiotopic functional groups in a symmetrical starting material, thereby creating multiple stereocenters in a single step. For example, the enzymatic hydrolysis of a meso-diester derivative of the azabicyclo[2.2.2]octane core can yield a chiral monoester with high enantiomeric purity. researchgate.net This method provides access to optically active intermediates that are otherwise challenging to synthesize.
| Biocatalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|
| E. coli expressing QNR from Microbacterium luteolum | 3-Quinuclidinone | (R)-3-Quinuclidinol | 100 | >99.9 |
| Rhodococcus erythropolis WY1406 | 3-Quinuclidinone | (S)-3-Quinuclidinol | 95 | 99 |
| E. coli expressing ReQR-25 from R. erythropolis | 3-Quinuclidinone | (S)-3-Quinuclidinol | 93 | >99 |
Green Chemistry and Flow Chemistry Principles in Azabicyclo[2.2.2]octane Synthesis
The principles of green chemistry and the technology of flow chemistry are increasingly being integrated into pharmaceutical manufacturing to enhance sustainability, safety, and efficiency. nih.govrasayanjournal.co.inmdpi.com The synthesis of the azabicyclo[2.2.2]octane framework can significantly benefit from the application of these modern approaches.
Green chemistry emphasizes the reduction or elimination of hazardous substances, the use of renewable feedstocks, and the improvement of atom economy. rasayanjournal.co.inpreprints.org In the context of this compound synthesis, the use of biocatalysis, as discussed in the previous section, is a prime example of a green chemistry principle in action. preprints.org Enzymatic reactions are typically performed in aqueous media under mild conditions, avoiding the need for harsh reagents and organic solvents. nih.gov Furthermore, designing synthetic routes that are more atom-economical, where a greater proportion of the atoms from the starting materials are incorporated into the final product, is a key consideration in green synthesis design. nih.gov
Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis of pharmaceutical intermediates. researchgate.netnih.govsyrris.com These benefits include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety when handling hazardous reagents, and the potential for straightforward automation and scalability. syrris.comnih.gov
The integration of biocatalysis with flow chemistry represents a particularly powerful synergy for the synthesis of chiral molecules like this compound. nih.govwhiterose.ac.uk Immobilized enzymes can be packed into columns to create biocatalytic reactors that can be operated continuously for extended periods. This setup not only allows for the efficient production of the desired product but also simplifies catalyst recovery and reuse.
A compelling example of this integrated approach is the continuous flow synthesis of (3R)-quinuclidinol using a heterogeneous biocatalyst. frontiersin.orgresearchgate.net In this process, a biocatalytic hydrogenation system was successfully implemented in a continuous flow reactor, demonstrating full conversion of quinuclidinone to (3R)-quinuclidinol under mild conditions (35°C, 2 bar H₂). frontiersin.org This biocatalytic flow system exhibited a significantly higher turnover frequency compared to a traditional metal-catalyzed batch reaction, highlighting the potential for process intensification. frontiersin.orgresearchgate.net Such a strategy could be readily adapted for the synthesis of the (S)-enantiomer by employing an appropriate reductase, thereby providing a green, safe, and efficient route to the core of this compound.
| Parameter | Batch Reaction (Pd/C catalyst) | Continuous Flow (Biocatalyst) |
|---|---|---|
| Temperature | Ambient | 35°C |
| Pressure | Atmospheric H₂ | 2 bar H₂ |
| Turnover Frequency (min⁻¹) | 0.16 | 65 |
| Total Turnover Number | 37 | 20,000 |
| Enantiomeric Excess | Not applicable (racemic) | >99% |
Chemical Transformations and Functional Group Manipulations of 3s 1 Azabicyclo 2.2.2 Octan 3 Yl Methanol
The chemical compound [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol, also known as (S)-(+)-3-hydroxymethylquinuclidine, is a valuable chiral building block in synthetic chemistry. Its rigid bicyclic structure and the presence of a primary alcohol functionality provide a platform for a variety of chemical transformations. This article explores the manipulation of its primary alcohol group and the broader chemical versatility of the molecule.
3s 1 Azabicyclo 2.2.2 Octan 3 Yl Methanol As a Chiral Scaffold in Molecular Design
Development of Chiral Ligands for Asymmetric Catalysis
The quinuclidine (B89598) core is a prominent feature in the design of chiral ligands and catalysts for asymmetric reactions. chinesechemsoc.org The stereochemically defined structure of [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol serves as an excellent foundation for creating ligands that can effectively control the stereochemical outcome of a reaction. Quinuclidine derivatives are known to be effective in various catalytic processes, including Morita–Baylis–Hillman reactions and phase-transfer catalysis. chinesechemsoc.org
The development of novel chiral ligands is a cornerstone of asymmetric catalysis. While direct examples detailing the performance of ligands synthesized from this compound are specific to proprietary research, the general principles of using such scaffolds are well-established. The hydroxyl group on the methanol (B129727) moiety provides a convenient handle for further functionalization, allowing for the attachment of various coordinating groups such as phosphines, amines, or other heteroatoms that can bind to a metal center. The fixed stereochemistry of the quinuclidine backbone then dictates the chiral environment around the metal, influencing the facial selectivity of substrate approach and leading to the preferential formation of one enantiomer of the product.
For instance, chiral aminophosphine (B1255530) phosphinite (AMPP) ligands have been prepared from similar azabicyclic structures, demonstrating good enantioselectivity in rhodium-catalyzed hydrogenations. researchgate.net The performance of such ligands is often evaluated in benchmark reactions like the asymmetric addition of diethylzinc (B1219324) to aldehydes.
Table 1: Representative Asymmetric Reactions Utilizing Quinuclidine-type Scaffolds
| Reaction Type | Catalyst/Ligand Type | Typical Metal | Achieved Enantioselectivity (ee) |
| Allylic Dearomatization | Phosphoramidite Ligand | Iridium | Up to >99% |
| N-Allyl Alkylation | Quinuclidine Base | - | High |
| Hydrogenation | Aminophosphine Phosphinite | Rhodium | Up to 91% |
| Diethylzinc Addition | BINOL-derived Ligands | Titanium | Up to 98% |
This table presents data for reactions using the broader class of quinuclidine and related chiral scaffolds to illustrate the potential applications for ligands derived from this compound.
Construction of Complex Polycyclic and Bridged Systems
The rigid framework of the 1-azabicyclo[2.2.2]octane system is an ideal starting point for the synthesis of more complex, multi-cyclic molecules. researchgate.net The development of synthetic methods to construct novel quinuclidine derivatives is of significant interest due to their presence in a number of natural products and biologically active compounds. chinesechemsoc.org
One powerful strategy for building complex polycyclic systems is through intramolecular reactions where a tethered reactive group on a side chain of the quinuclidine scaffold reacts with another part of the molecule. The stereochemistry of the starting material, this compound, can direct the formation of new stereocenters in a predictable manner.
A notable example of constructing such systems is the iridium-catalyzed intramolecular allylic dearomatization reaction. This method has been used to achieve the asymmetric construction of quinuclidine derivatives with high diastereoselectivity and enantioselectivity. chinesechemsoc.org Although these examples may not start directly from this compound, they demonstrate the utility of the quinuclidine scaffold in guiding the formation of complex, fused-ring systems. The resulting polycyclic structures often possess versatile functional groups that can be further elaborated. chinesechemsoc.org
Furthermore, radical addition/cyclization reactions have been employed to create substituted quinuclidines in a diastereoselective manner. nih.gov These approaches highlight the flexibility of the quinuclidine core in designing synthetic routes to novel and complex molecular architectures.
Precursor for Advanced Synthetic Intermediates
This compound is a valuable building block for the synthesis of advanced intermediates, particularly in the pharmaceutical industry. The quinuclidine moiety is a key structural feature in a variety of therapeutic agents.
A prominent example is Palonosetron, an anti-emetic agent used in chemotherapy. The synthesis of Palonosetron hydrochloride involves intermediates derived from the chiral quinuclidine scaffold. Specifically, (3aS)-2[(3S)-1-azabicyclo[2.2.2]oct-3-yl]-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinoline-1-one monohydrochloride is a key intermediate that is structurally derived from a chiral 1-azabicyclo[2.2.2]oct-3-yl precursor. google.com
The synthesis of such complex molecules relies on the availability of enantiomerically pure starting materials like this compound. The hydroxyl group allows for the straightforward introduction of other functionalities or for coupling with other molecular fragments, while the inherent chirality of the scaffold ensures the correct stereochemistry in the final product.
Table 2: Examples of Pharmaceutical Agents and Intermediates with a Quinuclidine Core
| Compound Name | Therapeutic Class | Key Intermediate Type |
| Palonosetron | Anti-emetic | (S)-1-azabicyclo[2.2.2]oct-3-yl derivative |
| Quinine (B1679958) | Antimalarial | Quinuclidine alkaloid |
| Varenicline | Smoking cessation aid | Fused azabicyclic structure |
This table showcases the importance of the quinuclidine scaffold in pharmaceuticals, underscoring the role of this compound as a key precursor.
Contributions to Methodological Advancements in Stereoselective Synthesis
The use of chiral, non-racemic compounds to control the stereochemical outcome of a synthetic transformation is a fundamental concept in modern organic chemistry. This compound, with its well-defined stereochemistry, can serve as a chiral auxiliary. A chiral auxiliary is a molecular fragment that is temporarily incorporated into a substrate to direct the stereoselective formation of a new stereocenter. After the desired transformation, the auxiliary is typically removed and can often be recovered for reuse.
While specific, widely adopted methodologies explicitly naming this compound as the auxiliary are not prevalent in general literature, the principles of its potential use are clear. By attaching this chiral scaffold to a prochiral substrate, one face of the substrate is effectively shielded due to the steric bulk and conformational constraints of the quinuclidine ring. This directs the approach of a reagent to the opposite face, resulting in a highly diastereoselective reaction. researchgate.net
For example, in Michael addition reactions, chiral auxiliaries attached to the nucleophile or the acceptor can control the formation of the new carbon-carbon bond with high stereoselectivity. nih.gov The development of new methods for the diastereo- and enantioselective synthesis of quinuclidine derivatives themselves, such as through iridium-catalyzed dearomatization, also represents a significant methodological advancement, providing access to a wider range of chiral building blocks and scaffolds for further synthetic exploration. chinesechemsoc.org
The ongoing development of reactions that utilize chiral scaffolds like this compound continues to enrich the toolbox of synthetic chemists, enabling the efficient and stereocontrolled synthesis of complex and valuable molecules.
Advanced Spectroscopic and Crystallographic Methodologies for Structural and Stereochemical Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for the confirmation of the bicyclic core structure and the substituent.
¹H NMR Spectroscopy: The proton NMR spectrum displays distinct signals for each unique proton in the molecule. The protons on the quinuclidine (B89598) cage typically appear as complex multiplets in the aliphatic region. The protons of the hydroxymethyl group (-CH₂OH) would present a distinct signal, likely a doublet, due to coupling with the adjacent methine proton at the C3 position. The chemical shifts are influenced by the rigid bicyclic structure and the presence of the nitrogen atom and hydroxyl group.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing discrete signals for each carbon atom. The chemical shifts confirm the presence of the methylene (B1212753) carbons of the bicyclic system, the bridgehead carbons, the carbon atom bearing the hydroxymethyl group (C3), and the carbon of the hydroxymethyl group itself. Data from related quinuclidine structures can be used to assign these resonances unambiguously. For instance, studies on similar 3-substituted 1-azabicyclo[2.2.2]octane derivatives have been conducted to assign their proton and carbon resonances.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity (for ¹H) | Notes |
| ¹H NMR | |||
| -CH₂OH (alcohol) | ~3.5 - 3.8 | d | Chemical shift is variable and depends on solvent and concentration. Coupling to C3-H. |
| -OH | Variable | s (broad) | Position is highly dependent on solvent, concentration, and temperature. May exchange with solvent. |
| Cage Protons (C2, C4-C7) | ~1.2 - 3.2 | m | Complex overlapping multiplets characteristic of the rigid bicyclic system. Protons adjacent to nitrogen are downfield. |
| C3-H | ~1.8 - 2.2 | m | Methine proton at the point of substitution. |
| ¹³C NMR | |||
| -CH₂OH | ~60 - 70 | - | Carbon of the primary alcohol group. |
| C3 | ~35 - 45 | - | Substituted carbon of the quinuclidine ring. |
| Bridgehead (C4) | ~50 - 60 | - | Bridgehead carbon adjacent to the nitrogen. |
| Cage Carbons | ~20 - 55 | - | Resonances for the remaining carbons in the bicyclic system (C2, C5, C6, C7). |
Note: The data in the table are predicted ranges based on general principles and data from analogous structures. Actual experimental values may vary.
Mass Spectrometry for Molecular Structure Confirmation and Isotopic Analysis
Mass spectrometry (MS) is employed to confirm the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₈H₁₅NO and a monoisotopic mass of approximately 141.12 Da.
Under electron ionization (EI), the molecule typically forms a molecular ion (M⁺) peak at m/z 141. The fragmentation pattern provides structural information. Key fragmentation pathways for alcohols include alpha-cleavage and dehydration.
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom or the oxygen atom is a common pathway. For this molecule, the most significant fragmentation would likely involve the loss of the hydroxymethyl group or cleavage within the bicyclic ring system, initiated by the lone pair of electrons on the nitrogen.
Dehydration: Loss of a water molecule (18 Da) from the molecular ion can occur, leading to a fragment ion at m/z 123 (M-18). This is a characteristic fragmentation for alcohols. libretexts.org
High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion to within a few parts per million, which confirms the elemental formula C₈H₁₅NO.
Table 2: Expected Mass Spectrometry Fragments
| m/z (mass/charge) | Proposed Fragment Identity | Fragmentation Pathway |
| 141 | [C₈H₁₅NO]⁺ | Molecular Ion (M⁺) |
| 124 | [M-OH]⁺ | Loss of hydroxyl radical |
| 123 | [M-H₂O]⁺ | Dehydration (loss of water) |
| 110 | [M-CH₂OH]⁺ | Alpha-cleavage with loss of the hydroxymethyl radical |
| 96 | [C₆H₁₀N]⁺ | Fragmentation of the bicyclic ring |
Infrared and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups and obtain a unique "vibrational fingerprint" of the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by absorptions corresponding to its key functional groups.
A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding.
Strong absorptions in the 2850-3000 cm⁻¹ range are due to the C-H stretching vibrations of the aliphatic bicyclic ring system.
A distinct C-O stretching vibration is expected to appear in the 1000-1200 cm⁻¹ region.
C-N stretching vibrations typically appear in the 1000-1350 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides additional information, particularly for non-polar bonds. The symmetric C-C and C-H vibrations of the azabicyclo[2.2.2]octane skeleton would be prominent in the Raman spectrum.
Table 3: Characteristic IR and Raman Vibrational Frequencies
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Type | Intensity |
| O-H Stretch | 3200 - 3600 | IR | Strong, Broad |
| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman | Strong |
| C-H Bend | 1350 - 1470 | IR | Medium |
| C-O Stretch | 1000 - 1200 | IR | Strong |
| C-N Stretch | 1000 - 1350 | IR | Medium |
| C-C Stretch (ring) | 800 - 1200 | Raman | Strong |
Single-Crystal X-ray Diffraction for Absolute Stereochemistry Determination
Single-crystal X-ray diffraction (SCXRD) is the most powerful method for the unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. nih.govmdpi.com For a chiral molecule like this compound, growing a suitable single crystal allows for the precise measurement of bond lengths, bond angles, and torsion angles. researcher.life
The analysis of a high-quality crystal can confirm the rigid, cage-like structure of the 1-azabicyclo[2.2.2]octane core. Crucially, by using anomalous dispersion techniques, SCXRD can definitively establish the absolute configuration at the C3 chiral center as (S), distinguishing it from its (R)-enantiomer. researchgate.net The resulting crystal structure would also reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictates the packing of molecules in the crystal lattice. researchgate.net
Chiroptical Spectroscopic Techniques (ORD/CD) for Enantiomeric Purity
Chiroptical techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are essential for characterizing chiral molecules in solution. These methods are particularly useful for confirming the enantiomeric purity and assigning the absolute configuration of this compound.
Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of a chiral substance with the wavelength of light. wikipedia.org A plain ORD curve, where the rotation continuously increases or decreases towards shorter wavelengths, would be expected for this compound as it lacks a strong chromophore near the chiral center. The sign of the curve can be correlated with the absolute configuration.
Circular Dichroism (CD): CD measures the differential absorption of left and right circularly polarized light. While the parent molecule lacks a strong chromophore and would exhibit a weak CD signal, derivatization to introduce a chromophore near the stereocenter can induce a measurable Cotton effect (a characteristic peak and trough in the CD spectrum). The sign of this Cotton effect can then be used to determine the absolute stereochemistry based on empirical rules like the Octant Rule. slideshare.net The primary application for the underivatized compound is the measurement of specific rotation at a single wavelength (e.g., the sodium D-line, 589 nm), which serves as a critical parameter for confirming the identity and enantiomeric purity of the (3S)-enantiomer.
Computational and Theoretical Investigations of the Azabicyclo 2.2.2 Octane System
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a cornerstone for investigating the electronic characteristics of the azabicyclo[2.2.2]octane system. These studies typically focus on optimizing the molecular geometry, analyzing frontier molecular orbitals (FMOs), and calculating global reactivity descriptors. ekb.eg
Electronic Structure and Frontier Orbitals: DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the ground-state electronic structure. ekb.egdoaj.org A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.mewikipedia.org For the quinuclidine (B89598) system, the HOMO is typically localized on the lone pair of the bridgehead nitrogen atom, which explains its nucleophilic and basic character. youtube.com The LUMO, conversely, is distributed across the C-H antibonding orbitals. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. ekb.eg
Reactivity Descriptors and Charge Distribution: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to predict the chemical behavior of the molecule. ekb.eg These descriptors, based on conceptual DFT, provide a quantitative measure of reactivity. Analyses such as Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) are also applied to understand charge distribution, intramolecular interactions, and the nature of chemical bonds within the bicyclic system. doaj.orgmdpi.com
Below is an interactive data table summarizing typical global reactivity parameters calculated for a parent quinuclidine system using DFT.
| Parameter | Symbol | Typical Calculated Value (eV) | Description |
| HOMO Energy | EHOMO | -6.0 to -5.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | ELUMO | +1.5 to +2.0 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | ΔE | 7.5 to 8.0 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |
| Electronegativity | χ | 2.0 to 2.25 | -(EHOMO + ELUMO)/2; measures the ability to attract electrons. |
| Chemical Hardness | η | 3.75 to 4.0 | (ELUMO - EHOMO)/2; measures resistance to change in electron distribution. |
| Global Softness | S | 0.125 to 0.133 | 1/(2η); inverse of hardness, indicates polarizability. |
| Electrophilicity Index | ω | 0.5 to 0.65 | χ²/ (2η); measures the energy lowering of a system when it accepts electrons. |
Note: The values presented are representative for the parent 1-azabicyclo[2.2.2]octane system and may vary depending on the specific DFT functional, basis set, and molecular substitution.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are powerful tools for exploring the dynamic behavior of the azabicyclo[2.2.2]octane system, including its conformational flexibility and interactions with surrounding molecules. aip.orgacs.org
Conformational Analysis: While the bicyclic core of [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol is rigid, the hydroxymethyl substituent at the C3 position possesses rotational freedom. MD simulations can be used to explore the preferred orientations (rotamers) of this side chain and the energy barriers between them. This analysis is crucial for understanding how the molecule presents its functional groups for intermolecular interactions, for instance, in a solvent or at a receptor binding site. The simulations track the trajectory of each atom over time, allowing for the characterization of stable conformers and the dynamics of their interconversion. mdpi.comnih.gov
Intermolecular Interactions: MD simulations have been successfully applied to study quinuclidine in various solvents, such as water and benzene, to elucidate the nature of solute-solvent interactions. aip.orgacs.orgacs.org In aqueous solutions, simulations show that the bridgehead nitrogen atom of quinuclidine acts as a strong hydrogen bond acceptor. acs.org These simulations can quantify key structural and dynamic properties, such as:
Radial Distribution Functions (RDFs): To determine the probability of finding a solvent molecule at a certain distance from a specific atom (e.g., the quinuclidine nitrogen).
Hydrogen Bond Dynamics: To calculate the average number and lifetime of hydrogen bonds formed between the solute and solvent.
Translational and Rotational Diffusion: To understand how the molecule moves and tumbles within the solvent, which can be compared with experimental data from techniques like NMR spectroscopy. aip.org
Studies in aqueous environments indicate that quinuclidine can influence the local structure of water and, at higher concentrations, may form aggregates driven by hydrophobic interactions. acs.org
Quantum Chemical Calculations of Spectroscopic Parameters and Reaction Pathways
Quantum chemical methods are indispensable for predicting and interpreting the spectroscopic properties of molecules and for mapping out the energetic landscape of chemical reactions.
Spectroscopic Parameters: The vibrational and NMR spectra of the azabicyclo[2.2.2]octane core can be accurately calculated using quantum mechanics.
Vibrational Frequencies: DFT calculations are widely used to compute the harmonic vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.govyoutube.com The calculated frequencies, when appropriately scaled, show good agreement with experimental data and allow for the unambiguous assignment of vibrational modes. researchgate.netresearchgate.net
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a significant application of quantum chemistry. researchgate.netnih.gov Methods like Gauge-Independent Atomic Orbital (GIAO) are commonly used within a DFT framework to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts. mdpi.comnih.gov These calculations are highly sensitive to molecular geometry and conformation, making them valuable for structural elucidation.
Reaction Pathways: Computational chemistry provides a framework for exploring the mechanisms of reactions involving the azabicyclo[2.2.2]octane scaffold. By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface for a reaction can be constructed. rsc.orgresearchgate.net This allows researchers to determine activation energies, reaction enthalpies, and the feasibility of different mechanistic pathways. For example, theoretical studies can elucidate the role of quinuclidine derivatives as catalysts in various organic transformations by modeling the catalytic cycle step-by-step. rsc.orgeurjchem.com
In Silico Prediction of Stereoselectivity and Mechanistic Insights
Computational methods offer powerful predictive capabilities for understanding the stereochemical outcomes of reactions and providing detailed mechanistic insights that are often difficult to obtain through experiments alone. rsc.orgrsc.org
Prediction of Stereoselectivity: For chiral molecules like this compound, or for reactions involving prochiral derivatives of the quinuclidine system, computational chemistry can predict which stereoisomer is likely to be the major product. This is typically achieved by:
Identifying all possible stereochemical pathways.
Locating the transition state structures for each pathway.
Calculating the relative free energies of these transition states.
According to transition state theory, the pathway with the lowest energy transition state will be the fastest and will determine the major product. This approach has been used, for example, to understand the stereoselectivity of nucleophilic additions to 1-azabicyclo[2.2.2]octan-3-ones, where the facial selectivity is governed by the steric and electronic environment of the bicyclic ketone. nih.gov
Mechanistic Insights: In silico studies provide a molecular-level picture of reaction mechanisms. acs.org By visualizing the structures of transition states and intermediates, chemists can understand the key orbital interactions and non-covalent forces that control the reaction. For instance, Frontier Molecular Orbital (FMO) theory can be applied to the computed orbitals of reactants to rationalize why certain bonds form preferentially. unesp.brscispace.com This detailed understanding is instrumental in optimizing reaction conditions and in the rational design of new catalysts and synthetic methodologies based on the versatile azabicyclo[2.2.2]octane scaffold. researchgate.net
Emerging Research Areas and Future Perspectives
Novel Reactivity and Cascade Transformations Involving the Azabicyclo[2.2.2]octane Core
The inherent structural rigidity of the azabicyclo[2.2.2]octane framework is being exploited to orchestrate complex chemical transformations. Researchers are moving beyond simple functionalization and are instead designing sophisticated cascade reactions that build molecular complexity in a single, efficient operation.
Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next. This approach is highly atom-economical and minimizes waste by reducing the need for intermediate purification steps. Recent studies have demonstrated the power of this strategy in synthesizing highly functionalized heterocyclic systems. For example, palladium-catalyzed cascade reactions have been developed to assemble quinoline (B57606) and isoquinoline (B145761) cores, which are prevalent in pharmaceuticals. nih.govnih.gov
One notable area of research is the use of intramolecular dearomatization reactions to construct novel quinuclidine (B89598) derivatives. An iridium-catalyzed allylic dearomatization reaction has been shown to produce complex indolenine-fused quinuclidines with high diastereoselectivity and enantioselectivity. scispace.com These methods transform simple, planar aromatic compounds into intricate three-dimensional structures. scispace.com The hydroxymethyl group on [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol provides a convenient handle for creating the necessary precursors for such advanced cyclizations.
Future work in this area will likely focus on expanding the scope of these cascade transformations. By designing novel precursors from this compound, chemists can potentially access a wide array of unique polycyclic scaffolds for applications in drug discovery and beyond.
Integration with Automated Synthesis and Machine Learning in Reaction Design
The synthesis of complex molecules like this compound and its derivatives is often a time-consuming and resource-intensive process. The integration of automated synthesis platforms and machine learning (ML) algorithms is set to revolutionize this landscape.
Automated synthesis systems, including those based on flow chemistry and disposable cartridges, can significantly accelerate the process of reaction optimization and library synthesis. magritek.comyoutube.com These platforms allow for rapid screening of reaction conditions and reagents, reducing the manual labor required and improving reproducibility. youtube.com This technology is particularly useful for exploring the diverse chemical space accessible from a versatile building block like this compound. illinois.edu
Concurrently, machine learning is emerging as a powerful tool for predicting reaction outcomes and designing optimal synthetic routes. nih.govresearchgate.net By training algorithms on vast datasets of known chemical reactions, ML models can predict key parameters such as product yield, selectivity, and the ideal combination of catalysts and solvents. researchgate.netkit.edu For instance, ML frameworks have been successfully developed to model and optimize the catalytic hydrogenation process for converting CO2 into methanol (B129727), a reaction that shares principles with many synthetic reductions. researchgate.net
The synergy between automated hardware and intelligent software promises a future where the discovery and production of functionalized quinuclidines are dramatically streamlined. This data-driven approach will enable chemists to identify novel and efficient synthetic pathways that might be missed by traditional, intuition-based methods.
Exploration of New Catalytic Applications for Functionalized Derivatives
The unique structural and electronic properties of the quinuclidine scaffold have made it a "privileged" structure not only in medicinal chemistry but also in the field of catalysis. Derivatives of this compound are being actively investigated for their potential as organocatalysts.
Organocatalysis, which uses small organic molecules to accelerate chemical reactions, is a cornerstone of green chemistry. Quinuclidine derivatives have shown significant promise in this area. For example, 3-quinuclidinol (B22445), a closely related compound, is known to be an effective nucleophilic catalyst for important carbon-carbon bond-forming reactions like the Baylis-Hillman reaction. researchgate.net The catalytic activity stems from the nucleophilic nature of the bridgehead nitrogen atom.
The hydroxymethyl group at the C3 position offers a site for modification, allowing for the synthesis of a new generation of catalysts with tailored properties. By converting the alcohol to ethers, esters, or attaching it to larger molecular frameworks, researchers can fine-tune the catalyst's steric and electronic environment to improve its activity and selectivity for specific transformations.
| Reaction Type | Role of Quinuclidine Catalyst | Reference |
|---|---|---|
| Baylis-Hillman Reaction | Nucleophilic catalyst promoting the addition of aldehydes to activated alkenes. | researchgate.net |
| Asymmetric Dearomatization | As part of a ligand for an iridium catalyst, controlling stereoselectivity. | scispace.com |
| Cyanation of Heterocycles | Nucleophilic catalyst for the substitution of chloro-pyrimidines with cyanide. | researchgate.net |
Future research will likely involve the synthesis and screening of libraries of this compound derivatives to uncover novel catalytic activities. The integration of high-throughput screening and computational modeling will be instrumental in accelerating the discovery of next-generation organocatalysts based on this versatile scaffold.
Sustainable and Scalable Synthetic Routes
As the chemical industry shifts towards more environmentally friendly practices, the development of sustainable and scalable synthetic routes for key intermediates is of paramount importance. Research into the synthesis of the quinuclidine core is increasingly focused on green chemistry principles.
Traditional multi-step syntheses often rely on harsh reagents, costly metal catalysts, and large volumes of organic solvents. google.comgoogle.com Modern approaches seek to overcome these limitations. For example, an industrially viable, large-scale synthesis of racemic 3-quinuclidinol has been developed that operates under solvent-free conditions for several key steps, significantly reducing solvent waste and production costs. hakon-art.comtsijournals.com
Furthermore, biocatalysis has emerged as a powerful and sustainable alternative for producing enantiomerically pure compounds. Highly efficient processes using bacterial reductases have been developed for the asymmetric reduction of 3-quinuclidinone to (R)-3-quinuclidinol, a precursor to the (S)-enantiomer of the title compound. researchgate.net These enzymatic methods often operate in aqueous media under mild conditions, offer excellent conversion yields (>99%), and achieve exceptional enantiomeric excess (>99%). researchgate.netchemicalbook.com
| Method | Key Features | Advantages | Reference |
|---|---|---|---|
| Classic Multi-step Synthesis | Involves cyanohydrin formation, esterification, dehydration, and reduction. | Established route. | google.comgoogle.com |
| Solvent-Free Dieckmann Condensation | Cyclization and decarboxylation steps performed with minimal or no solvent. | Reduced solvent waste, lower cost, scalable. | hakon-art.comtsijournals.com |
| Biocatalytic Reduction | Uses bacterial reductases and cofactor regeneration systems. | High enantioselectivity, mild aqueous conditions, environmentally friendly. | researchgate.netchemicalbook.com |
The future of this compound synthesis will likely involve the refinement of these green methodologies. The discovery of more robust enzymes and the development of continuous flow processes for biocatalytic reactions will further enhance the sustainability and economic viability of producing this important chemical building block.
Q & A
Q. What are the established synthetic routes for [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol, and how do reaction conditions influence yield?
Q. How is the stereochemical purity of this compound validated in synthesis?
Methodological Answer: Chiral HPLC or polarimetry is used to confirm enantiomeric excess. For example, the (3S) configuration is critical for biological activity in compounds like palonosetron (a 5-HT₃ antagonist), where stereochemical validation via X-ray crystallography or NMR coupling constants is standard .
Q. What spectroscopic techniques are employed for structural characterization?
Methodological Answer:
- NMR : ¹H and ¹³C NMR identify bicyclic protons (δ 1.5–3.5 ppm) and hydroxyl/methanol groups (δ 3.7–4.2 ppm).
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 155.13 for C₈H₁₅NO) .
- Infrared (IR) : O-H stretches (~3200 cm⁻¹) and C-N vibrations (~1200 cm⁻¹) .
Advanced Research Questions
Q. How does the bicyclic structure of this compound influence its receptor binding in 5-HT₃ antagonism?
Methodological Answer: The rigid bicyclic scaffold enhances binding affinity to 5-HT₃ receptors by restricting conformational flexibility. Palonosetron, a derivative, shows nanomolar affinity due to optimal spatial orientation of the azabicyclo group and hydroxyl moiety. Mutagenesis studies suggest interactions with receptor residues like Trp183 and Tyr234 .
Q. What strategies improve the metabolic stability of this compound derivatives in drug development?
Methodological Answer:
- Prodrug Design : Acetylation of the hydroxyl group (e.g., aceclidine hydrochloride) enhances bioavailability .
- Isotopic Labeling : Deuterium substitution at labile positions (e.g., C-3) slows hepatic metabolism .
- Enzymatic Stability Assays : Microsomal incubation (human liver microsomes) identifies vulnerable sites for structural optimization .
Q. How do structural modifications to the azabicyclo core affect pharmacological selectivity?
Methodological Answer:
- Quaternary Ammonium Derivatives : Umeclidinium bromide (anticholinergic) uses a diphenylmethanol substituent to enhance M3 receptor selectivity .
- Thioether Linkages : Quinupristin incorporates a sulfur bridge for ribosomal binding (antibiotic activity) .
Mechanistic Insight : Modifications alter electron density and steric bulk, shifting selectivity between receptor subtypes (e.g., α7 nAChR vs. 5-HT₃) .
Q. How can contradictions in reported synthetic yields be resolved?
Methodological Answer:
- Parameter Optimization : Varying catalyst (Pd/C vs. PtO₂), solvent (water vs. THF), and temperature improves reproducibility.
- Byproduct Analysis : LC-MS detects intermediates like 3-chloroquinuclidine, which may form under acidic conditions .
- Cross-Validation : Compare yields from independent protocols (e.g., hydrogenation vs. Grignard addition) .
Q. What computational methods predict the physicochemical properties of azabicyclo derivatives?
Methodological Answer:
- Molecular Dynamics (MD) : Simulates solvation free energy and logP (e.g., predicted logP = 1.2 for [(3S)-derivative]) .
- Density Functional Theory (DFT) : Calculates pKa (~9.5 for the tertiary amine) and H-bond donor/acceptor capacity .
- QSAR Models : Correlate structural descriptors (polar surface area, molar refractivity) with bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
